1-{4-[2-(diphenylmethoxy)ethoxy]-4-methylpent-2-yn-1-yl}piperidine
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Overview
Description
1-{4-[2-(diphenylmethoxy)ethoxy]-4-methylpent-2-yn-1-yl}piperidine is a complex organic compound with a unique structure that includes a piperidine ring, a benzhydryloxy group, and a pentynyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[2-(diphenylmethoxy)ethoxy]-4-methylpent-2-yn-1-yl}piperidine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzhydryloxy group: This step often involves etherification reactions using benzhydrol and suitable alkylating agents.
Attachment of the pentynyl chain: This can be done through alkylation reactions using pentynyl halides or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-{4-[2-(diphenylmethoxy)ethoxy]-4-methylpent-2-yn-1-yl}piperidine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can be used to reduce double or triple bonds within the molecule.
Substitution: This includes nucleophilic or electrophilic substitution reactions to modify the functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce saturated analogs.
Scientific Research Applications
1-{4-[2-(diphenylmethoxy)ethoxy]-4-methylpent-2-yn-1-yl}piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{4-[2-(diphenylmethoxy)ethoxy]-4-methylpent-2-yn-1-yl}piperidine involves its interaction with specific molecular targets and pathways. This can include binding to receptors, enzymes, or other biomolecules, leading to modulation of biological processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-{4-[2-(Benzhydryloxy)ethoxy]-4-methyl-2-butynyl}piperidine
- 1-{4-[2-(Benzhydryloxy)ethoxy]-4-methyl-2-hexynyl}piperidine
Uniqueness
1-{4-[2-(diphenylmethoxy)ethoxy]-4-methylpent-2-yn-1-yl}piperidine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring, benzhydryloxy group, and pentynyl chain makes it a versatile compound for various applications.
Properties
Molecular Formula |
C26H33NO2 |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
1-[4-(2-benzhydryloxyethoxy)-4-methylpent-2-ynyl]piperidine |
InChI |
InChI=1S/C26H33NO2/c1-26(2,17-12-20-27-18-10-5-11-19-27)29-22-21-28-25(23-13-6-3-7-14-23)24-15-8-4-9-16-24/h3-4,6-9,13-16,25H,5,10-11,18-22H2,1-2H3 |
InChI Key |
NDBWIVOTAIDHPM-UHFFFAOYSA-N |
SMILES |
CC(C)(C#CCN1CCCCC1)OCCOC(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C#CCN1CCCCC1)OCCOC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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